Cas no 71469-82-4 (Ethyl 2-(6-aminopyridin-2-yl)acetate)

Ethyl 2-(6-aminopyridin-2-yl)acetate is a versatile intermediate in organic synthesis, particularly valued for its pyridine-based structure and reactive amino and ester functional groups. The compound serves as a key building block in pharmaceutical and agrochemical applications, enabling the synthesis of heterocyclic compounds and active ingredients. Its amino group facilitates further derivatization, while the ethyl ester moiety offers flexibility in hydrolysis or transesterification reactions. The product is characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined structure makes it suitable for precision chemistry, including coupling reactions and the development of biologically active molecules.
Ethyl 2-(6-aminopyridin-2-yl)acetate structure
71469-82-4 structure
Product name:Ethyl 2-(6-aminopyridin-2-yl)acetate
CAS No:71469-82-4
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD09757476
CID:59220
PubChem ID:13060163

Ethyl 2-(6-aminopyridin-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(6-aminopyridin-2-yl)acetate
    • Ethyl (6-aminopyridin-2-yl)acetate
    • N-(2-Aminopyrimidin-4-yl)acetamide
    • (6-amino-pyridin-2-yl)acetic acid ethyl ester
    • (6-amino-pyridin-2-yl)-acetic acid ethyl ester
    • AG-G-79999
    • AGN-PC-00KOKT
    • ANW-54156
    • CTK5D4219
    • ethyl (6-amino-pyridin-2-yl)-acetate
    • ethyl 2-(2-aminopyridin-6-yl)acetate
    • ethyl 2-(6-amino-2-pyridyl)acetate
    • ethyl 2-(6-amino-pyridin-2-yl)acetate
    • SBB070251
    • SureCN5693092
    • Ethyl (6-amino-2-pyridinyl)acetate
    • 2-Pyridineacetic acid, 6-amino-, ethyl ester
    • 6-AMINO-2-PYRIDINEACETIC ACID ETHYL ESTER
    • AJIPGVQKXQFJNX-UHFFFAOYSA-N
    • VP15098
    • AB51555
    • ethyl 2-(6-amino-pyridi
    • TS-00200
    • AKOS015891609
    • DTXSID50516747
    • EN300-2081202
    • FT-0658743
    • SCHEMBL5693092
    • A837190
    • 3-Oxo-1-azetidinecarboxylic acid 2-propen-1-yl ester
    • MFCD09757476
    • 71469-82-4
    • CS-W019072
    • Ethyl 6-Aminopyridine-2-acetate
    • DB-010170
    • SY104869
    • MDL: MFCD09757476
    • Inchi: 1S/C9H12N2O2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3,(H2,10,11)
    • InChI Key: AJIPGVQKXQFJNX-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])C([H])([H])[H])C(C([H])([H])C1C([H])=C([H])C([H])=C(N([H])[H])N=1)=O

Computed Properties

  • Exact Mass: 180.09000
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 65.2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.55
  • PSA: 65.21000
  • LogP: 1.35060
  • Vapor Pressure: No data available

Ethyl 2-(6-aminopyridin-2-yl)acetate Security Information

Ethyl 2-(6-aminopyridin-2-yl)acetate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-(6-aminopyridin-2-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066123-25g
Ethyl 2-(6-aminopyridin-2-yl)acetate
71469-82-4 98%
25g
¥9335.00 2024-05-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E194727-100mg
Ethyl 2-(6-aminopyridin-2-yl)acetate
71469-82-4 98%
100mg
¥154.90 2023-09-03
Chemenu
CM175530-1g
Ethyl (6-aminopyridin-2-yl)acetate
71469-82-4 98%
1g
$146 2021-08-05
TRC
E900173-1g
Ethyl 2-(6-Aminopyridin-2-yl)acetate
71469-82-4
1g
$ 340.00 2022-06-05
Alichem
A029193387-25g
Ethyl 2-(6-aminopyridin-2-yl)acetate
71469-82-4 98%
25g
$1550.15 2023-09-01
TRC
E900173-100mg
Ethyl 2-(6-Aminopyridin-2-yl)acetate
71469-82-4
100mg
$ 70.00 2022-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0139-5G
ethyl 2-(6-aminopyridin-2-yl)acetate
71469-82-4 95%
5g
¥ 1,907.00 2023-03-14
Alichem
A029193387-10g
Ethyl 2-(6-aminopyridin-2-yl)acetate
71469-82-4 98%
10g
$812.70 2023-09-01
Enamine
EN300-2081202-0.5g
ethyl 2-(6-aminopyridin-2-yl)acetate
71469-82-4
0.5g
$410.0 2023-09-16
Enamine
EN300-2081202-0.05g
ethyl 2-(6-aminopyridin-2-yl)acetate
71469-82-4
0.05g
$359.0 2023-09-16

Ethyl 2-(6-aminopyridin-2-yl)acetate Production Method

Additional information on Ethyl 2-(6-aminopyridin-2-yl)acetate

Ethyl 2-(6-aminopyridin-2-yl)acetate (CAS No. 71469-82-4): A Comprehensive Overview

Ethyl 2-(6-aminopyridin-2-yl)acetate (CAS No. 71469-82-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This article aims to provide a detailed and comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 2-(6-aminopyridin-2-yl)acetate is an organic compound characterized by its unique molecular structure. It consists of an ethyl ester group attached to an acetate moiety, which is further linked to a 6-aminopyridine ring. The molecular formula of this compound is C10H13N3O2, and its molecular weight is approximately 199.23 g/mol. The compound exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays.

Synthesis Methods

The synthesis of Ethyl 2-(6-aminopyridin-2-yl)acetate can be achieved through several well-established methods. One common approach involves the reaction of 6-aminoisonicotinic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. Another method involves the coupling of 6-aminoisonicotinic acid with ethyl chloroacetate using a coupling reagent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (NHS). These synthetic routes have been extensively studied and optimized to ensure efficient production of the compound.

Biological Activities

Ethyl 2-(6-aminopyridin-2-yl)acetate has been the subject of numerous biological studies due to its potential therapeutic properties. Recent research has shown that this compound exhibits significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases and pain conditions. In vitro studies have demonstrated that Ethyl 2-(6-aminopyridin-2-yl)acetate can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages.

In addition to its anti-inflammatory properties, Ethyl 2-(6-aminopyridin-2-yl)acetate has also been investigated for its potential neuroprotective effects. Studies have shown that this compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that Ethyl 2-(6-aminopyridin-2-yl)acetate may have broad therapeutic applications in both inflammatory and neurodegenerative disorders.

Clinical Applications and Research Developments

The potential clinical applications of Ethyl 2-(6-aminopyridin-2-yl)acetate are currently being explored in various preclinical and clinical studies. Preclinical trials have demonstrated that this compound can effectively reduce inflammation and pain in animal models of arthritis and neuropathic pain. These results have paved the way for further clinical investigations to evaluate its safety and efficacy in human subjects.

In recent years, several clinical trials have been initiated to assess the therapeutic potential of Ethyl 2-(6-aminopyridin-2-yl)acetate. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and a favorable safety profile. Ongoing research is focused on optimizing dosing regimens and exploring combination therapies to enhance its therapeutic effects.

Conclusion

Ethyl 2-(6-aminopyridin-2-yl)acetate (CAS No. 71469-82-4) is a promising compound with a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. Its unique chemical structure and versatile synthetic routes make it an attractive candidate for further pharmaceutical development. As research in this area continues to advance, it is likely that Ethyl 2-(6-aminopyridin-2-yl)acetate will play an increasingly important role in the treatment of various diseases and conditions.

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Amadis Chemical Company Limited
(CAS:71469-82-4)Ethyl 2-(6-aminopyridin-2-yl)acetate
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